molecular formula C16H12ClNO4S B2984885 4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 339109-49-8

4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No.: B2984885
CAS No.: 339109-49-8
M. Wt: 349.79
InChI Key: SWIRBQPQLNJLQR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a heterocyclic compound that features a thiazinane ring with chlorophenyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenyl isothiocyanate with phenylhydrazine in the presence of a base, followed by cyclization to form the thiazinane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is unique due to its specific combination of a thiazinane ring with chlorophenyl and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-chlorophenyl)-1,1-dioxo-2-phenyl-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c17-12-6-8-13(9-7-12)18-14(19)10-23(21,22)15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIRBQPQLNJLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1(=O)=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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